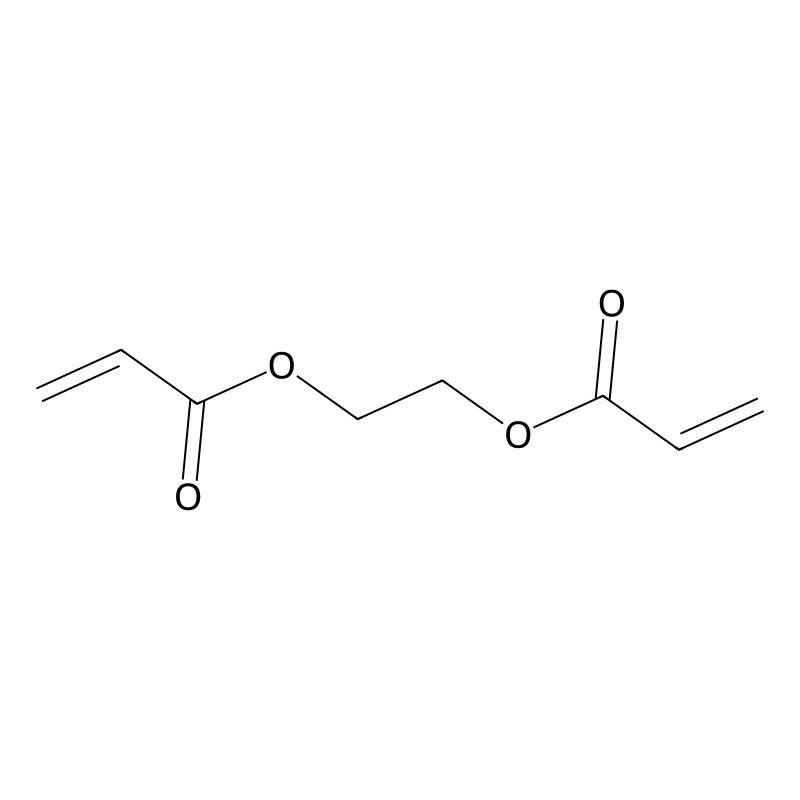

Ethylene glycol diacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tissue Engineering and Drug Delivery

EGDA's biocompatibility and ability to form hydrogels make it valuable in tissue engineering and drug delivery research. These hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and differentiation. Additionally, they can be loaded with drugs and other therapeutic agents for controlled release and targeted delivery [, ].

- Biocompatibility: EGDA exhibits minimal cytotoxicity and is well-tolerated by cells, making it suitable for in vitro and in vivo studies [].

- Hydrogel Formation: EGDA readily undergoes photopolymerization, allowing for the formation of hydrogels with tunable properties like stiffness and degradation rate []. This tunability allows researchers to create hydrogels that mimic the specific properties of different tissues.

- Drug Delivery: EGDA hydrogels can encapsulate drugs and release them in a controlled manner. This controlled release can improve drug efficacy and reduce side effects [].

Biomaterials and Regenerative Medicine

EGDA finds applications in developing biomaterials for various purposes in regenerative medicine research. Its tailorable properties allow researchers to create materials that mimic the functionalities of various tissues and organs.

- Biocompatibility: Similar to tissue engineering, EGDA's biocompatibility is crucial for its use in biomaterials that come in contact with living tissues [].

- Tailorable Properties: By modifying the chemical structure of EGDA or incorporating other components, researchers can adjust the mechanical properties, degradation rate, and other functionalities of the resulting biomaterials [].

- Corneal Inlays: Researchers are exploring the use of photopolymerized EGDA for corneal inlays to improve vision in patients with specific corneal conditions [].

Environmental Applications

EGDA's ability to form hydrogels with high adsorption capacity makes it a potential candidate for environmental remediation research. These hydrogels can be used to remove heavy metals and other contaminants from water.

Ethylene glycol diacrylate is a diacrylate ester derived from ethylene glycol, characterized by its two acrylate functional groups. This compound is primarily utilized as a cross-linking agent in polymer chemistry, facilitating the formation of three-dimensional networks in hydrogels and other polymeric materials. Its structure allows for significant versatility in modifying physical properties such as elasticity, strength, and permeability of the resultant materials.

Ethylene glycol diacrylate undergoes free-radical polymerization, which can be initiated through heat or ultraviolet light. The polymerization process involves the reaction of the acrylate groups with other monomers or oligomers, leading to the formation of cross-linked networks. For example, it can react with poly(ethylene glycol) or other acrylate compounds to create hydrogels with specific mechanical properties . Additionally, it can participate in Michael addition reactions, further expanding its utility in creating functionalized surfaces for biomedical applications .

Ethylene glycol diacrylate exhibits low toxicity and biocompatibility, making it suitable for various biomedical applications, including drug delivery systems and tissue engineering scaffolds. Its hydrophilic nature allows it to absorb water and swell, which is beneficial for creating hydrogels that mimic natural tissue properties. Studies indicate that hydrogels made from ethylene glycol diacrylate can support cell adhesion and proliferation, making them promising candidates for regenerative medicine .

The synthesis of ethylene glycol diacrylate typically involves the esterification of ethylene glycol with acrylic acid or acryloyl chloride. This reaction can be catalyzed by acid catalysts under controlled conditions to yield high-purity products. Another method includes the use of photoinitiated polymerization techniques where ethylene glycol is reacted with acrylate monomers under UV light to form cross-linked networks directly .

Ethylene glycol diacrylate has a wide range of applications across various fields:

- Biomedical Engineering: Used in creating hydrogels for drug delivery and tissue scaffolding.

- Adhesives and Sealants: Functions as a cross-linker in adhesives to enhance durability.

- Coatings: Employed in coatings that require flexibility and resistance to environmental factors.

- Microfabrication: Utilized in the production of microstructures for sensors and devices .

Research has indicated that ethylene glycol diacrylate-based hydrogels can be modified to enhance interactions with biological molecules. For instance, by functionalizing the hydrogel surface with cell-adhesive ligands, researchers have demonstrated improved cell adhesion and growth on these materials. Such modifications are crucial for applications in tissue engineering where cellular interaction is paramount .

Several compounds share structural similarities with ethylene glycol diacrylate, including:

| Compound Name | Structure | Key Features |

|---|---|---|

| Diethylene Glycol Diacrylate | Two acrylate groups linked by two ethylene units | Higher flexibility due to longer chain length |

| Trimethylolpropane Triacrylate | Three acrylate groups linked by a trimethylolpropane unit | Greater cross-linking potential |

| Polyethylene Glycol Dimethacrylate | Two methacrylate groups linked by polyethylene glycol | Offers different mechanical properties due to methacrylate groups |

Ethylene glycol diacrylate stands out due to its balance between hydrophilicity and mechanical strength, making it particularly effective for applications requiring both flexibility and structural integrity.

Conventional Esterification Methodologies

The synthesis of ethylene glycol diacrylate relies fundamentally on esterification reactions between ethylene glycol and acrylic acid derivatives [2] [4]. The most widely employed conventional approach involves the direct reaction of ethylene glycol with acryloyl chloride in the presence of a base catalyst such as triethylamine [2] [5]. This method proceeds through nucleophilic acyl substitution, where the hydroxyl groups of ethylene glycol attack the carbonyl carbon of acryloyl chloride, forming ester bonds while eliminating hydrogen chloride [2].

The reaction mechanism follows a stepwise process where ethylene glycol first forms a monoacrylate intermediate before complete conversion to the diacrylate product [4]. Temperature control proves critical during this synthesis, as excessive heat can promote unwanted polymerization of the acrylate functional groups [5]. Optimal reaction conditions typically maintain temperatures between 0-25°C to minimize side reactions while ensuring adequate reaction rates [2].

Alternative conventional methodologies include direct esterification using acrylic acid with sulfuric acid as catalyst [4]. This approach requires elevated temperatures of 110-120°C and extended reaction times of 6-8 hours [4]. The reaction proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the hydroxyl groups [18]. Water removal during the reaction drives the equilibrium toward product formation, typically achieved through azeotropic distillation [4].

| Method | Reagents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

|---|---|---|---|---|

| Acryloyl Chloride Addition | Ethylene glycol + Acryloyl chloride + Triethylamine | 0-25 | 2-4 | 85-95 |

| Direct Esterification with Acid Catalyst | Ethylene glycol + Acrylic acid + H₂SO₄ catalyst | 110-120 | 6-8 | 70-85 |

| Transesterification Method | Ethylene glycol + Methyl acrylate + Base catalyst | 80-100 | 4-6 | 75-90 |

| Microwave-Assisted Synthesis | Ethylene glycol + Acrylic acid + Catalyst | 80-120 | 0.5-2 | 80-92 |

The transesterification route employs methyl acrylate as the acyl donor, offering advantages in terms of reduced corrosivity compared to acryloyl chloride methods [4]. Base catalysts such as sodium methoxide facilitate the exchange reaction, with methanol as the leaving group [4]. This method typically operates at intermediate temperatures of 80-100°C and yields products of comparable purity to other conventional approaches [4].

Advanced Synthesis Protocols (e.g., Argon-Protected Reactions)

Advanced synthesis protocols incorporate protective atmospheres and specialized reaction conditions to enhance product quality and molecular weight control [5] [8] [9]. Argon-protected synthesis represents a significant advancement, where reactions proceed under an inert atmosphere to prevent oxidation and minimize side reactions [5] [8]. The argon blanket excludes moisture and oxygen, which can otherwise lead to premature polymerization or degradation of the acrylate functional groups [8].

The implementation of argon protection involves purging the reaction vessel with high-purity argon gas before reagent addition and maintaining a positive pressure throughout the synthesis [8]. This protocol proves particularly beneficial for high-molecular-weight ethylene glycol diacrylate production, where longer reaction times increase susceptibility to oxidative degradation [5] [9]. Research demonstrates that argon-protected synthesis can achieve purities of 92-98% compared to 85-90% for conventional air-atmosphere reactions [8].

Nitrogen-atmosphere synthesis provides an alternative inert environment, typically more cost-effective than argon systems [8]. The nitrogen purging process removes oxygen and moisture while maintaining the benefits of reduced side reactions [8]. However, nitrogen may exhibit slightly lower protection efficiency compared to argon due to potential trace impurities [8].

| Protocol | Protective Measures | Key Benefits | Operating Pressure | Purity Achieved (%) |

|---|---|---|---|---|

| Argon-Protected Esterification | Argon blanket, moisture exclusion | Prevents oxidation, higher purity | Atmospheric (Ar) | 92-98 |

| Nitrogen-Atmosphere Synthesis | N₂ purging, anhydrous conditions | Reduced side reactions, improved yield | Atmospheric (N₂) | 88-95 |

| Vacuum-Assisted Method | Vacuum distillation, inert atmosphere | Enhanced product quality, lower impurities | 10-50 mmHg | 95-99 |

| Controlled Atmosphere Polymerization | Continuous gas flow, temperature control | Consistent molecular weight control | Atmospheric (inert) | 90-96 |

Vacuum-assisted methods combine reduced pressure with inert atmospheres to achieve superior product quality [9]. Operating at 10-50 mmHg pressure facilitates water removal during esterification while preventing atmospheric contamination [9]. This approach proves particularly effective for high-molecular-weight products where conventional distillation becomes challenging due to thermal sensitivity [9].

Controlled atmosphere polymerization protocols maintain continuous inert gas flow while implementing precise temperature control systems [8]. These methods enable consistent molecular weight distribution and minimize batch-to-batch variations [8]. The continuous gas flow ensures complete exclusion of reactive species while temperature control prevents thermal degradation or unwanted crosslinking reactions [8].

Purification Techniques and Quality Control Metrics

Purification of ethylene glycol diacrylate requires specialized techniques to remove catalysts, unreacted starting materials, and side products while preserving the integrity of the acrylate functional groups [2] [5] [17]. Dialysis purification emerges as a critical method for removing ionic impurities and low-molecular-weight contaminants [2] [5] [29]. The process employs semipermeable membranes that allow passage of small molecules while retaining the target product [29].

Dialysis protocols typically operate at 18-25°C with exchange periods ranging from 18 to 432 hours depending on the impurity load and desired purity level [29]. Research indicates that optimal purification requires approximately 18-21 days to achieve acceptable conductivity levels below 1.0 μS·cm⁻¹ [29]. The biphasic nature of the dialysis process involves rapid initial impurity removal followed by slower equilibration to final purity levels [29].

Precipitation purification using diethyl ether represents a widely employed technique for isolating ethylene glycol diacrylate from reaction mixtures [2] [5] [17]. The process involves dissolving the crude product in an appropriate solvent followed by precipitation in cold diethyl ether at temperatures between -10 to 0°C [2] [17]. This method effectively removes catalyst residues and polar impurities while maintaining product yields of 90-95% [2].

| Technique | Operating Conditions | Purity Level Achieved | Time Required | Primary Impurities Removed |

|---|---|---|---|---|

| Dialysis Purification | 18-25°C, 18-432 hours | 98-99% | 18-21 days | Salts, unreacted monomers |

| Precipitation in Diethyl Ether | Cold ether, -10 to 0°C | 90-95% | 2-4 hours | Catalyst residues, solvents |

| Column Chromatography | Silica gel, gradient elution | 95-98% | 4-8 hours | Isomers, unreacted starting materials |

| Vacuum Distillation | 66-68°C at 2 mmHg | 98-99.5% | 2-3 hours | High/low boiling impurities |

| Recrystallization | Appropriate solvent system | 92-97% | 6-12 hours | Polymeric impurities |

Column chromatography provides high-resolution separation capabilities for removing structural isomers and unreacted starting materials [17] [27]. Silica gel stationary phases with gradient elution systems achieve purities of 95-98% within 4-8 hours [27]. The method proves particularly effective for separating monoacrylate intermediates from the desired diacrylate product [17].

Vacuum distillation offers the highest purity levels, achieving 98-99.5% pure product through precise boiling point separation [11] [16]. Operating conditions of 66-68°C at 2 mmHg pressure enable distillation without thermal decomposition [11]. This technique effectively removes both high and low boiling impurities while preserving the acrylate functionality [11].

Quality control metrics for ethylene glycol diacrylate focus on acrylate functionality assessment and impurity quantification [22] [24] [25]. Nuclear magnetic resonance spectroscopy provides definitive characterization of the acrylate groups, with chemical shifts at δ 5.8-6.5 ppm for the vinyl protons and δ 4.3 ppm for the ester methylene protons [22]. The degree of acrylation typically exceeds 90% for high-quality products [22].

Infrared spectroscopy monitoring utilizes the characteristic absorption at 1415 cm⁻¹ for acrylate end groups [25] [28]. Attenuated total reflectance Fourier transform infrared spectroscopy enables real-time monitoring of conversion rates and endpoint determination [25]. Mass spectrometry analysis, particularly matrix-assisted laser desorption ionization time-of-flight techniques, provides molecular weight distribution data and confirms structural integrity [24].

Scalability Challenges in High-Molecular-Weight Ethylene Glycol Diacrylate Production

The production of high-molecular-weight ethylene glycol diacrylate presents significant scalability challenges that intensify with increasing molecular weight targets [9] [12] [13]. Molecular weight control becomes increasingly difficult due to steric hindrance effects that impede the esterification reaction [9]. As polymer chain length increases beyond 3000 Daltons, the accessibility of hydroxyl groups decreases, leading to reduced conversion efficiency and broader molecular weight distributions [9].

Steric hindrance manifests as reduced reaction rates and incomplete conversion of terminal hydroxyl groups [9]. The crowded molecular environment around reactive sites requires extended reaction times and optimized catalyst systems to achieve acceptable conversion levels [9]. Research indicates that synthesis of ethylene glycol diacrylate with molecular weights exceeding 5000 Daltons may require reaction times of 12-24 hours compared to 2-4 hours for lower molecular weight variants [9].

Reaction heat management represents a critical challenge in large-scale production due to the exothermic nature of esterification reactions [13]. The heat of reaction can create temperature gradients within the reactor, leading to localized hot spots that promote unwanted side reactions or thermal degradation [13]. Industrial-scale reactors require sophisticated temperature control systems with efficient heat removal capabilities to maintain uniform reaction conditions [13].

| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies | Typical MW Range Affected |

|---|---|---|---|---|

| Molecular Weight Control | Steric hindrance increases with MW | Reduced conversion efficiency | Extended reaction times, optimized catalysts | >3000 Da |

| Reaction Heat Management | Exothermic reactions, hot spots | Safety concerns, product degradation | Temperature control systems, staged addition | All ranges |

| Mass Transfer Limitations | Viscosity increases, mixing problems | Incomplete reactions, lower yields | High-efficiency mixing, process intensification | >5000 Da |

| Product Quality Consistency | Batch-to-batch variations | Quality control difficulties | Statistical process control, monitoring | >2000 Da |

| Equipment Requirements | Specialized reactors needed | Higher capital investment | Custom reactor design, automation | >1000 Da |

Mass transfer limitations become pronounced as molecular weight increases due to the corresponding increase in solution viscosity [12] [13]. Higher viscosity impedes mixing efficiency, leading to concentration gradients and incomplete reactions [12]. The reduced mass transfer rates can result in yield losses and increased formation of side products [12]. Process intensification through high-efficiency mixing systems and microreactor technologies offers potential solutions to overcome these limitations [12].

Product quality consistency poses significant challenges in high-molecular-weight production due to the sensitivity of reaction kinetics to minor variations in operating conditions [12] [13]. Batch-to-batch variations in temperature, catalyst concentration, or reaction time can result in substantial differences in molecular weight distribution and functionality [12]. Statistical process control methods combined with real-time monitoring systems help maintain consistent product quality across production batches [12].

Equipment requirements for high-molecular-weight ethylene glycol diacrylate production demand specialized reactor designs capable of handling high-viscosity materials [13]. Conventional stirred tank reactors may prove inadequate for efficient mixing and heat transfer [13]. Custom reactor configurations incorporating advanced mixing technologies, precise temperature control, and automated monitoring systems require substantial capital investment but prove essential for successful large-scale production [13].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 68 of 550 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 482 of 550 companies with hazard statement code(s):;

H315 (77.18%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (90.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (85.27%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (14.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (16.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

26570-48-9

28158-16-9